3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentasulfide.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Pyrazine Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl, pyrazine, and azetidine moieties. These features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6S/c1-18(13-16-12(17-20-13)9-2-3-9)10-7-19(8-10)11-6-14-4-5-15-11/h4-6,9-10H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLGXERPOIZFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=NS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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